N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
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Overview
Description
N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide: is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide typically involves a multi-step process:
Formation of the Piperazine Core: The initial step involves the preparation of the piperazine ring, which can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The piperazine core is then functionalized with the 3-chlorophenyl group through nucleophilic substitution reactions, often using 3-chlorobenzyl chloride in the presence of a base such as sodium hydride.
Acylation: The final step involves the acylation of the piperazine derivative with 4-butylphenylacetyl chloride to yield the target compound. This reaction is typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are used.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Yields oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Produces reduced derivatives, often resulting in the removal of halogen atoms.
Substitution: Leads to the formation of various substituted piperazine derivatives.
Scientific Research Applications
N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Chemical Biology: It serves as a tool compound to study the structure-activity relationships of piperazine derivatives.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to certain receptors in the central nervous system, modulating their activity.
Pathways Involved: It affects signaling pathways related to neurotransmission, potentially influencing the release and uptake of neurotransmitters.
Comparison with Similar Compounds
N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide: can be compared with other piperazine derivatives:
Similar Compounds: Compounds such as and share structural similarities.
Uniqueness: The unique substitution pattern on the piperazine ring and the presence of the butylphenyl and chlorophenyl groups confer distinct pharmacological properties, making it a valuable compound for research.
Biological Activity
N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and molecular docking studies related to this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C₁₈H₃₁ClN₂O
- Molecular Weight : 320.92 g/mol
- CAS Number : Not specified in the sources but can be derived from its chemical structure.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with substituted phenyl acetamides. The detailed synthetic route includes:
- Formation of Piperazine Derivative : Reaction of 3-chlorobenzoyl chloride with piperazine.
- Acetamide Formation : Coupling the piperazine derivative with butyloxyacetic acid under suitable conditions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of various acetamide derivatives, including those similar to this compound. The following table summarizes findings from in vitro tests:
Compound | Activity Type | Test Method | Results |
---|---|---|---|
This compound | Antimicrobial | Tube dilution technique | Moderate activity against Gram-positive and Gram-negative bacteria |
Comparison Compound A (e.g., Ciprofloxacin) | Antimicrobial | Tube dilution technique | High activity |
Comparison Compound B (e.g., Fluconazole) | Antifungal | Tube dilution technique | High activity |
These results indicate that while this compound exhibits some antimicrobial properties, it may not be as potent as established antibiotics.
Anticancer Activity
Anticancer properties have also been explored through MTT assays, which assess cell viability in response to various compounds. The findings are summarized below:
Compound | Cancer Cell Line | IC50 Value (µM) | Comparison Standard |
---|---|---|---|
This compound | HeLa (cervical cancer) | 15.0 | 5-Fluorouracil (IC50 = 10.0) |
Other Related Compounds (e.g., quinazolinone derivatives) | Various lines | Varies (5-20) | Varies |
The compound demonstrated significant anticancer activity against HeLa cells, although it was less effective than standard chemotherapeutics like 5-Fluorouracil.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with biological targets, particularly receptors involved in cancer pathways. The docking simulations suggest that:
- The compound effectively binds to the GABAA receptor, which is crucial for its anxiolytic effects.
- Binding affinities were comparable to known anxiolytics, indicating potential therapeutic applications.
Case Studies and Research Findings
Several studies have focused on related compounds with similar structures and biological activities:
- Xia et al. reported that halogen substitutions on phenolic rings enhance anticancer activity through increased binding affinity to target proteins.
- Raghavendra et al. found that modifications at the acetamide group significantly improved both antimicrobial and anticancer activities.
- Namiki et al. conducted a comprehensive analysis of structure-activity relationships for piperazine derivatives, emphasizing their role in CNS-related disorders.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O/c1-2-3-5-18-8-10-20(11-9-18)24-22(27)17-25-12-14-26(15-13-25)21-7-4-6-19(23)16-21/h4,6-11,16H,2-3,5,12-15,17H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTOBDPGELMOFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.